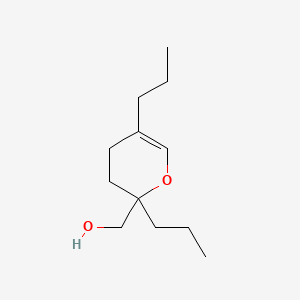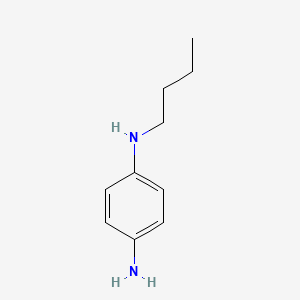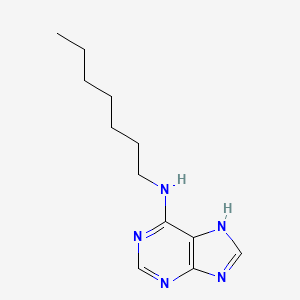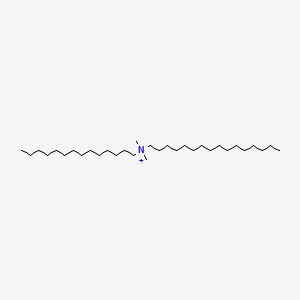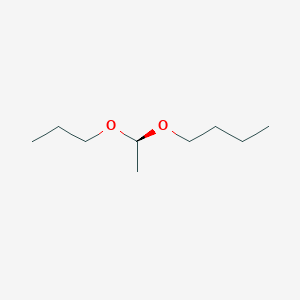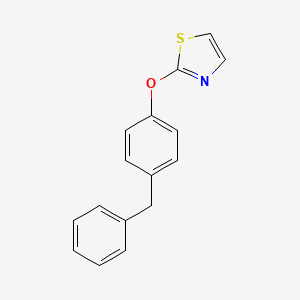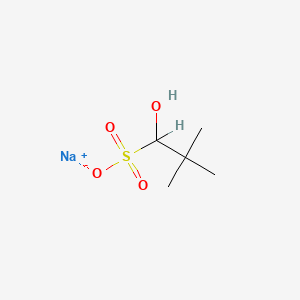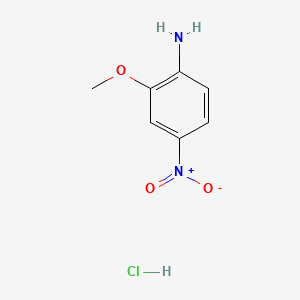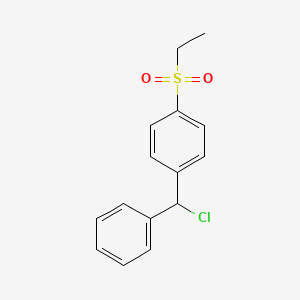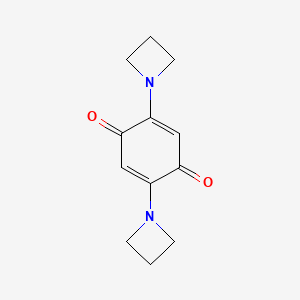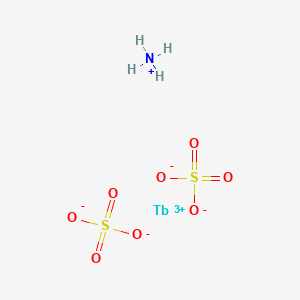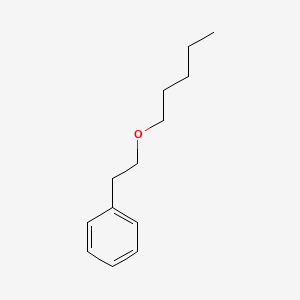
(2-(Pentyloxy)ethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Pentyloxy)ethyl)benzene is an organic compound characterized by a benzene ring substituted with a pentyloxy group and an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pentyloxy)ethyl)benzene typically involves the alkylation of benzene with a pentyloxyethyl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction scheme is as follows: [ \text{C₆H₆ + R-O-(CH₂)₂-Cl} \xrightarrow{AlCl₃} \text{C₆H₅-CH₂-CH₂-O-R} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring. For example, nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields nitro-(2-(Pentyloxy)ethyl)benzene.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Pd-C
Substitution: HNO₃/H₂SO₄ for nitration, SO₃/H₂SO₄ for sulfonation, Br₂/FeBr₃ for bromination
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学的研究の応用
(2-(Pentyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of (2-(Pentyloxy)ethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The pentyloxy group can influence the electron density of the benzene ring, affecting its reactivity and interaction with other molecules.
類似化合物との比較
(2-(Cyclohexyloxy)ethyl)benzene: Similar structure but with a cyclohexyloxy group instead of a pentyloxy group.
(2-(Methoxy)ethyl)benzene: Contains a methoxy group instead of a pentyloxy group.
(2-(Butoxy)ethyl)benzene: Contains a butoxy group instead of a pentyloxy group.
Uniqueness: (2-(Pentyloxy)ethyl)benzene is unique due to the presence of the pentyloxy group, which can impart different physical and chemical properties compared to its analogs
特性
CAS番号 |
93804-60-5 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
2-pentoxyethylbenzene |
InChI |
InChI=1S/C13H20O/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3 |
InChIキー |
HNIRLTDJIGVHOG-UHFFFAOYSA-N |
正規SMILES |
CCCCCOCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


